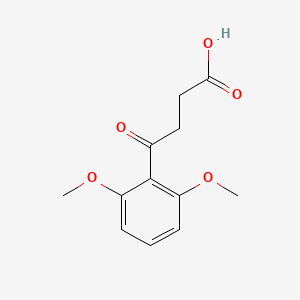
4,6-dichloropyridin-2(1H)-one
Overview
Description
4,6-dichloropyridin-2(1H)-one, also known as 4,6-DCPDO, is a chemical compound containing a pyridin-2(1H)-one ring system with two chlorine atoms attached to the 6-position. It is a white crystalline solid with a melting point of 149-150 °C and a molecular weight of 205.56 g/mol. 4,6-DCPDO has been widely studied due to its potential applications in a variety of fields, including organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Cancer Therapy
“4,6-dichloropyridin-2(1H)-one” has been used in the design and synthesis of derivatives with potent activities against FGFR1, 2, and 3 . These derivatives have shown potential in inhibiting the proliferation of breast cancer cells and inducing apoptosis . This makes “4,6-dichloropyridin-2(1H)-one” a promising compound in the development of cancer therapeutics .
Inhibition of Cell Migration and Invasion
Apart from inhibiting cell proliferation, derivatives of “4,6-dichloropyridin-2(1H)-one” have also shown significant inhibition of the migration and invasion of cancer cells . This could be particularly useful in preventing the spread of cancer to other parts of the body .
Development of FGFR Inhibitors
The compound has been used in the development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR . These derivatives have shown development prospects and could be beneficial for subsequent optimization .
Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives
“4,6-dichloropyridin-2(1H)-one” has been used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives have various applications in medicinal chemistry .
Development of Low Molecular Weight Compounds
Derivatives of “4,6-dichloropyridin-2(1H)-one” with low molecular weight have been developed . These compounds could be appealing lead compounds for further research and development .
Drug Design and Optimization
The structure of “4,6-dichloropyridin-2(1H)-one” allows for the design and optimization of drugs . Its use in structure-based design strategy has led to the development of potent FGFR inhibitors .
Mechanism of Action
Target of Action
The primary target of 4,6-dichloropyridin-2(1H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
4,6-dichloropyridin-2(1H)-one interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits these processes, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . By inhibiting FGFRs, 4,6-dichloropyridin-2(1H)-one disrupts these pathways, leading to a decrease in tumor growth and progression .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability
Result of Action
In vitro studies have shown that 4,6-dichloropyridin-2(1H)-one can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells . These results suggest that the compound could have potent anti-cancer effects.
properties
IUPAC Name |
4,6-dichloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCAMLFCVLYRMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617730 | |
| Record name | 4,6-Dichloropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dichloropyridin-2(1H)-one | |
CAS RN |
68963-75-7 | |
| Record name | 4,6-Dichloropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)




![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)
![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)
